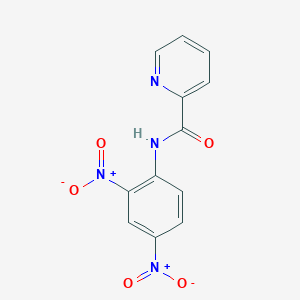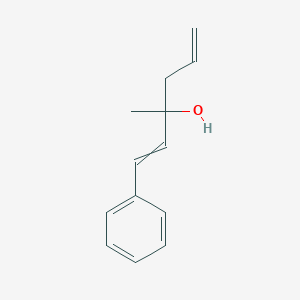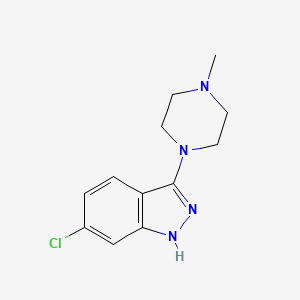
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole is a heterocyclic compound that features a chloro-substituted indazole ring and a methylpiperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Chlorination: The indazole core is then chlorinated using reagents such as thionyl chloride or phosphorus oxychloride.
Piperazine Substitution: The chlorinated indazole is reacted with 4-methylpiperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Cyclization Reactions: The piperazine moiety can participate in cyclization reactions to form larger ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substituted Indazoles: Formed through nucleophilic substitution.
N-Oxides: Formed through oxidation.
Amines: Formed through reduction.
Applications De Recherche Scientifique
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: Serves as a scaffold for the development of bioactive molecules.
Industrial Applications: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-3-(4-arylpiperazin-1-yl)-1H-indazole: Similar structure with different aryl substitutions.
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-pyridazine: Contains a pyridazine ring instead of an indazole ring.
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-pyrazine: Contains a pyrazine ring instead of an indazole ring.
Uniqueness
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chloro-substituted indazole ring and a methylpiperazine moiety makes it a versatile scaffold for drug development and other applications .
Propriétés
Numéro CAS |
107823-90-5 |
|---|---|
Formule moléculaire |
C12H15ClN4 |
Poids moléculaire |
250.73 g/mol |
Nom IUPAC |
6-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole |
InChI |
InChI=1S/C12H15ClN4/c1-16-4-6-17(7-5-16)12-10-3-2-9(13)8-11(10)14-15-12/h2-3,8H,4-7H2,1H3,(H,14,15) |
Clé InChI |
FSNXHDPIFRMZGZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NNC3=C2C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


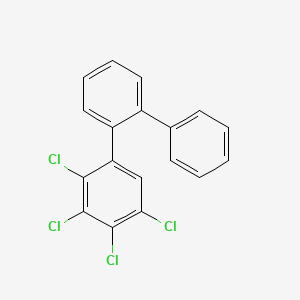
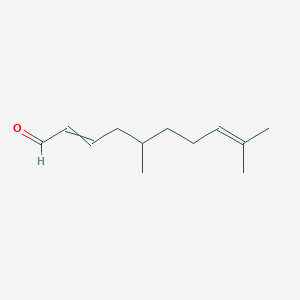
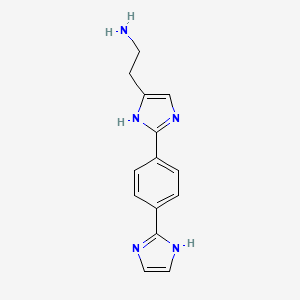

![2,2'-Oxybis[N-(2-methoxyethyl)acetamide]](/img/structure/B14329968.png)
![1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine](/img/structure/B14329975.png)

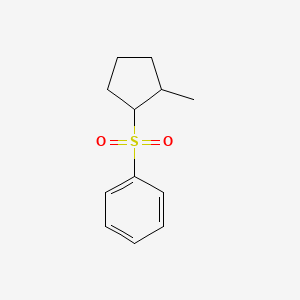
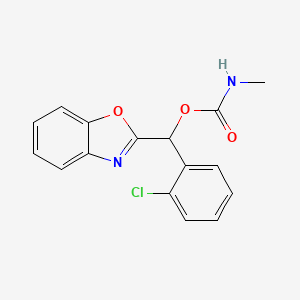
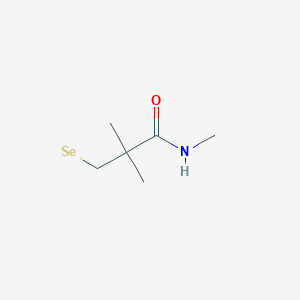
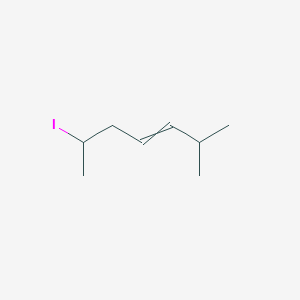
![4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide](/img/structure/B14330012.png)
